molecular formula C22H29N3O5S B2642320 2-(4-methoxyphenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897611-38-0

2-(4-methoxyphenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No. B2642320
CAS RN: 897611-38-0
M. Wt: 447.55
InChI Key: ONVPUXAWEKLHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alpha-1 Adrenergic Receptor (α1-AR) Modulation

The compound interacts with α1-ARs, which play a crucial role in smooth muscle contraction within blood vessels, the lower urinary tract, and the prostate . These receptors are targets for endogenous neurotransmitters like noradrenaline and epinephrine. Research explores how this compound may influence α1-AR activity and its potential therapeutic implications.

Hydromethylation and Total Synthesis

Researchers have applied hydromethylation sequences involving this compound to synthesize other molecules. For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Investigating its reactivity in such reactions sheds light on its synthetic utility.

Radical Disruption via Orthogonal Groups

The nearly orthogonal 2-methoxyphenyl group in this compound disrupts the ability of the radical to form columns of π-stacked molecules, a phenomenon commonly observed in organic radicals. This property has implications for materials science and radical chemistry .

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-29-19-9-7-18(8-10-19)17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)20-5-3-4-6-21(20)30-2/h3-10H,11-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVPUXAWEKLHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

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